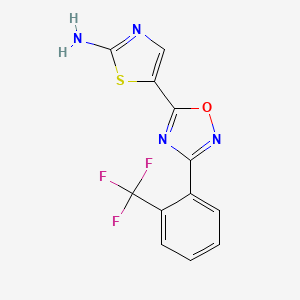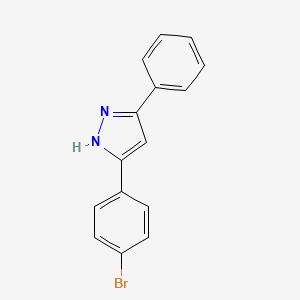![molecular formula C21H12Cl2N4S B11775666 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyridine ring, a triazole ring, and a benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of 3,6-dichlorobenzo[b]thiophene, which is then subjected to various reactions to introduce the triazole and pyridine rings.
Preparation of 3,6-Dichlorobenzo[b]thiophene: This can be achieved by chlorination of benzo[b]thiophene using reagents like sulfuryl chloride.
Formation of Triazole Ring: The 3,6-dichlorobenzo[b]thiophene is then reacted with hydrazine hydrate to form a hydrazine derivative, which is further cyclized with phenyl isothiocyanate to form the triazole ring.
Introduction of Pyridine Ring: The final step involves the reaction of the triazole derivative with 4-bromopyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen atoms in the benzo[b]thiophene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichlorobenzo[b]thiophene: A precursor in the synthesis of the target compound.
4-Phenyl-4H-1,2,4-triazole: Shares the triazole ring structure.
Pyridine Derivatives: Compounds with similar pyridine ring structures.
Uniqueness
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H12Cl2N4S |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
4-[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H12Cl2N4S/c22-14-6-7-16-17(12-14)28-19(18(16)23)21-26-25-20(13-8-10-24-11-9-13)27(21)15-4-2-1-3-5-15/h1-12H |
Clave InChI |
YVHXSBAHERQLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
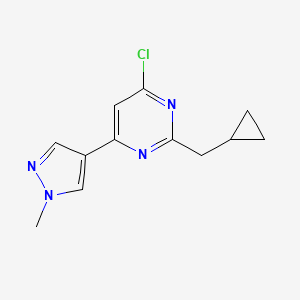
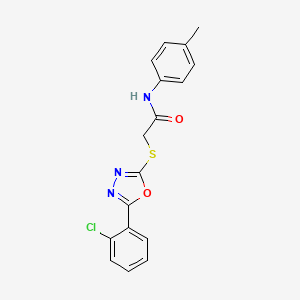
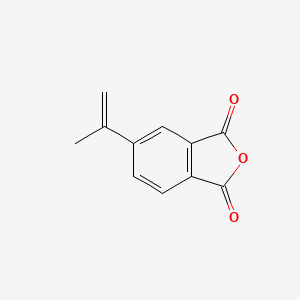
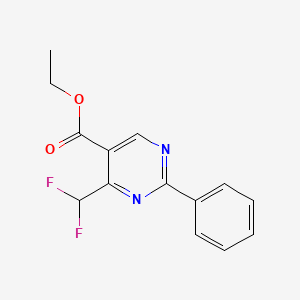

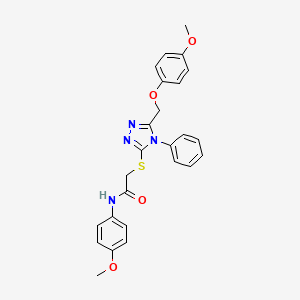
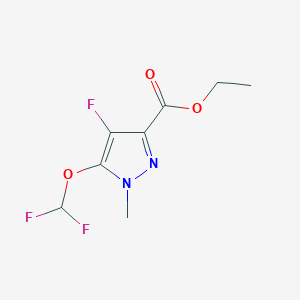
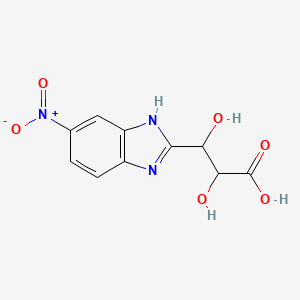
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
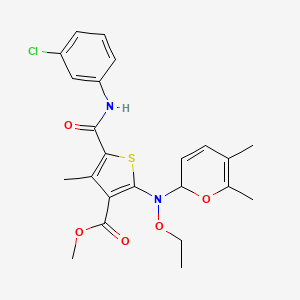
![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
